molecular formula C10H12ClF2NO2 B1422457 Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride CAS No. 1305712-66-6

Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride

Cat. No.: B1422457
CAS No.: 1305712-66-6
M. Wt: 251.66 g/mol
InChI Key: JDLZTTLMLODDIL-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride (CID 28431469) is a fluorinated organic compound with the molecular formula C₁₀H₁₁F₂NO₂·HCl. Its structure features a methyl ester group, a secondary amine linked to a 3,4-difluorobenzyl moiety, and a hydrochloride counterion. Key properties include:

  • SMILES: COC(=O)CNCC1=CC(=C(C=C1)F)F
  • InChIKey: QPDLYSHXQDSWJI-UHFFFAOYSA-N
  • Predicted Collision Cross-Sections (CCS): Ranges from 145.3 Ų ([M-H]⁻) to 156.1 Ų ([M+Na]⁺) .

Properties

IUPAC Name

methyl 2-[(3,4-difluorophenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)6-13-5-7-2-3-8(11)9(12)4-7;/h2-4,13H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLZTTLMLODDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC(=C(C=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride (CAS: 1305712-66-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

  • Molecular Formula : C10H12ClF2NO2
  • Molar Mass : 251.66 g/mol
  • Structure : The compound features a difluorophenyl group attached to a methyl aminoacetate moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the inhibition of angiogenesis and tumor growth, similar to other known anticancer agents. For instance, studies using chick chorioallantoic membrane assays have shown that related compounds can effectively block angiogenesis and tumor proliferation .
  • Neuropharmacological Effects : The compound may also influence neurotransmitter systems, particularly through interactions with muscarinic receptors. The activation of these receptors is linked to cell proliferation and resistance to apoptosis in various cancer types .
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . This inhibition can enhance cholinergic transmission, potentially offering therapeutic benefits.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Study on Cytotoxicity : A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin . This indicates its potential as an anticancer agent.
  • Neuroprotective Properties : In vitro studies have suggested that compounds with similar structures exhibit antioxidant properties and may protect against neurodegeneration by modulating cholinergic pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in tumor cells
Enzyme InhibitionInhibits AChE and BuChE
Angiogenesis BlockingBlocks angiogenesis in chick chorioallantoic membrane assays
Neuroprotective EffectsExhibits antioxidant properties

Safety and Toxicology

Despite its promising biological activities, safety profiles indicate that this compound may pose risks:

  • Toxicity : The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315) . Appropriate safety measures should be taken when handling this substance.

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride can be achieved through several methods, often involving the reaction of 3,4-difluorobenzaldehyde with aminoacetate derivatives. This compound can undergo hydrolysis and nucleophilic substitution reactions, which are essential for further synthetic applications in drug development .

Drug Development

This compound has shown potential as a scaffold for developing new therapeutic agents targeting various diseases. Its structural characteristics allow it to interact with multiple biological targets, making it suitable for designing drugs aimed at conditions such as cancer and neurological disorders.

Anticancer Research

Research indicates that compounds with similar structures exhibit significant anticancer properties. Although specific biological assays for this compound are still needed, related compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study on amino acetate functionalized Schiff base organotin(IV) complexes revealed that these compounds possess notable anticancer activity. The mechanism involves disrupting cellular processes critical for tumor growth.

Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulator of specific signaling pathways involved in disease progression. This makes it a candidate for further pharmacological evaluation in the context of inflammatory diseases and metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Derivatives

Mono-Fluorophenyl Analogues

Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride (CTK6I7314) Molecular Formula: C₉H₁₀FNO₂·HCl Key Difference: Single fluorine at the 3-position on the phenyl ring.

Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride Molecular Formula: C₁₁H₁₅ClFNO₂ Key Difference: Ethyl ester (vs. methyl) and 4-fluoro substitution. Implications: Longer alkyl chain may increase lipophilicity (LogP ~2.5 vs. target compound’s predicted LogP), affecting membrane permeability .

Difluorophenyl Analogues

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride Molecular Formula: C₉H₉F₂NO₂·HCl Key Difference: 2,4-Difluoro substitution. Implications: Altered regiochemistry may influence steric interactions in biological targets compared to 3,4-difluoro .

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride Status: Discontinued (Ref: 10-F718447) . Implication: Structural similarity to the target compound suggests shared synthetic or stability challenges.

Halogen-Substituted Analogues

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride Molecular Formula: C₁₀H₁₂Cl₃NO₂ Key Difference: Dichloro substitution (3,4-Cl₂).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Predicted LogP* Key Reference
Target Compound C₁₀H₁₁F₂NO₂·HCl 3,4-difluoro 239.7 ~2.5
Methyl 2-amino-2-(3-fluorophenyl)acetate HCl C₉H₁₀FNO₂·HCl 3-fluoro 215.6 ~1.8
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate HCl C₁₁H₁₅ClFNO₂ 4-fluoro, ethyl ester 247.7 ~3.0
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl C₉H₉F₂NO₂·HCl 2,4-difluoro 223.6 ~2.2
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate HCl C₁₀H₁₂Cl₃NO₂ 3,4-dichloro 284.6 ~3.8

*LogP values estimated from structural analogs .

Table 2: Predicted Collision Cross-Sections (CCS) of Target Compound

Adduct m/z CCS (Ų)
[M+H]⁺ 216.08307 146.4
[M+Na]⁺ 238.06501 156.1
[M-H]⁻ 214.06851 145.3

Key Findings and Implications

Regiochemical differences (e.g., 2,4-difluoro vs. 3,4-difluoro) may alter steric interactions, impacting selectivity .

Ester Group Variations :

  • Ethyl esters (e.g., ) exhibit higher molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce metabolic stability compared to methyl esters .

Chlorinated Analogues :

  • Dichloro substitution increases molecular weight and LogP significantly, suggesting trade-offs between bioavailability and toxicity .

Q & A

Q. How can cryo-EM or X-ray crystallography elucidate its binding mode with target proteins?

  • Methodological Answer : Co-crystallization with the catalytic domain of a target (e.g., EGFR) requires soaking at 10 mM compound concentration. For cryo-EM, use grids functionalized with amine-reactive groups to immobilize protein-ligand complexes. Data processing in RELION or PHENIX resolves fluorine density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride
Reactant of Route 2
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Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride

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